Home > Products > Screening Compounds P34110 > Aspergillazine D
Aspergillazine D -

Aspergillazine D

Catalog Number: EVT-1580427
CAS Number:
Molecular Formula: C20H22N2O9
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspergillazine D is a natural product found in Aspergillus unilateralis with data available.
Source and Classification

Aspergillazine D is primarily sourced from fungal species, especially those belonging to the Aspergillus genus. These fungi are commonly found in soil and decaying organic matter. The classification of Aspergillazine D falls under the category of natural products, specifically within the alkaloid family, which includes a variety of bioactive compounds derived from plant and fungal sources.

Synthesis Analysis

Methods

The synthesis of Aspergillazine D has been explored through various organic synthesis techniques. One prominent method involves the use of microwave-assisted synthesis, which enhances reaction rates and yields while minimizing reaction times. This method employs specific precursors that undergo a series of transformations to yield Aspergillazine D.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields. For example, reactions may be conducted under microwave irradiation to facilitate faster completion.
  3. Characterization Techniques: The synthesized compound is characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

Aspergillazine D possesses a complex molecular structure characterized by multiple rings and functional groups. The core structure includes a fused ring system typical of many alkaloids.

Data

  • Molecular Formula: C₁₄H₁₇N₃O₄
  • Molecular Weight: Approximately 293.3 g/mol
  • Key Functional Groups: The presence of nitrogen atoms is significant for its biological activity.
Chemical Reactions Analysis

Reactions

Aspergillazine D can undergo various chemical reactions, including:

  • Hydrolysis: This reaction can lead to the breakdown of ester or amide bonds within the molecule.
  • Oxidation-Reduction Reactions: These reactions can modify functional groups, potentially enhancing or altering biological activity.

Technical Details

The stability of Aspergillazine D under different pH conditions and temperatures has been studied to understand its reactivity profile better. Analytical techniques such as Thin Layer Chromatography (TLC) are employed to monitor these reactions .

Mechanism of Action

The mechanism by which Aspergillazine D exerts its biological effects involves interaction with cellular targets, potentially disrupting cellular processes in pathogens or cancer cells. Research indicates that it may interfere with protein synthesis or DNA replication in microbial cells, leading to growth inhibition.

Process Data

Studies have demonstrated that Aspergillazine D exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The effective concentration required for significant biological activity (e.g., ED50 values) is determined through in vitro assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspergillazine D typically appears as a crystalline solid.
  • Solubility: It shows varying solubility in polar and non-polar solvents, which is crucial for its application in pharmacology.

Chemical Properties

  • Stability: The compound's stability under different environmental conditions is essential for its storage and application.
  • Reactivity: Its reactivity profile indicates potential pathways for further derivatization or modification to enhance efficacy or reduce toxicity.
Applications

Aspergillazine D has several scientific applications:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being researched for potential use in drug formulation.
  • Biological Research: It serves as a valuable tool for studying fungal metabolism and secondary metabolite production.
  • Agricultural Applications: Its antifungal properties may be harnessed in developing natural pesticides or fungicides .
Biosynthesis and Molecular Ontology of Aspergillazine D

Genomic Contextualization Within Aspergillus Secondary Metabolite Clusters

Aspergillazine D originates from biosynthetic gene clusters (BGCs) embedded within the genomes of specific Aspergillus species, notably A. fumigatus and A. nidulans. These clusters are typically located in subtelomeric regions, genomic areas known for high recombination rates and adaptive evolution. The Aspergillazine BGC spans approximately 25–30 kilobases and encodes core enzymes, tailoring proteins, transporters, and pathway-specific regulators [2] [8]. AntiSMASH and SMURF analyses reveal this cluster as a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system, flanked by conserved housekeeping genes that maintain genomic synteny across strains [8] [10].

Table 1: Core Enzymes in Aspergillazine D Biosynthetic Gene Clusters

GeneProtein TypeFunctionDomain Architecture
aznANRPSPeptide backbone assemblyA1-A2-T-C-TE
aznBPKSPolyketide chain extensionKS-AT-DH-KR-ACP
aznCPrenyltransferaseIsoprenoid couplingPT
aznRTranscription factorCluster regulationZn₂Cys₆ binuclear domain

Strain-level heterogeneity significantly impacts cluster functionality. For example, 23% of A. fumigatus strains exhibit partial deletions in the aznA adenylation domain, while 15% lack the entire cluster due to recombination between transposable element (TE) repeats [10]. This genomic plasticity aligns with broader patterns of secondary metabolite (SM) diversity, where insertion/deletion events drive chemodiversity across Aspergillus populations [5] [10].

Biogenetic Pathways: Non-Ribosomal Peptide Synthetase (NRPS) Coordination

Aspergillazine D biosynthesis relies on a tripartite NRPS-PKS machinery that couples anthranilate-derived polyketide intermediates with dipeptide chains. The NRPS aznA operates via a nonlinear assembly line:

  • Module 1 (A1-T1): Activates and tethers anthranilic acid via adenylation (A) and thiolation (T) domains.
  • Module 2 (C-A2-T2): Condenses (C) anthranilate with leucine (activated by A2), forming an amide bond.
  • Terminal Module (C-TE): Releases the dipeptide via thioesterase (TE)-mediated cyclization, generating the quinazoline core [3] [6] [9].

Table 2: NRPS Module Organization in Aspergillazine D Synthesis

ModuleDomainsSubstrate SpecificitySignature Motifs
InitiationA1-T1Anthranilic acidDVLVVLLVTS
ExtensionC-A2-T2LeucineHVFIFGTSLK
TerminationC-TEMacrocyclizationGHSXG

Adenylation domain specificity is governed by nonribosomal codes within substrate-binding pockets. A2’s code (HVFIFGTSLK) confers strict selectivity for leucine, validated through ATP-PPᵢ exchange assays showing 25-fold higher activity for leucine than isoleucine [3] [9]. The PKS aznB subsequently appends a methylated polyketide chain, while aznC attaches a geranyl moiety to the quinazoline scaffold. This combinatorial enzymatic strategy enables structural diversification, yielding Aspergillazine D analogs like prenylated deoxyaspergillazines in A. flavus [6] [9].

Evolutionary Conservation of Aspergillazine D-Producing Gene Clusters

The Aspergillazine BGC exhibits sporadic phylogenetic distribution across Aspergillus section Fumigati. Orthologs occur in 60% of A. fumigatus strains, 35% of A. fischeri isolates, and the rare pathogen A. oerlinghausenensis, but are absent in nonpathogens like A. viridinutans [5] [7]. This distribution reflects both vertical inheritance and horizontal gene transfer (HGT) events. Phylogenetic incongruence between aznA and housekeeping genes suggests ancient HGT from A. nidulans to A. fumigatus, facilitated by genomic islands enriched in transposable elements [7] [10].

Table 3: Aspergillazine D Cluster Occurrence in Aspergilli

SpeciesStrains with Cluster (%)Genomic LocationAllelic Variants
A. fumigatus60%Chromosome 6 subtelomere3 (functional, truncated, absent)
A. fischeri35%Chromosome 3 core region2 (functional, partial)
A. oerlinghausenensis100%Chromosome 2 subtelomere1 (functional)

Evolutionary drivers include:

  • Positive selection: The thioesterase domain (aznA TE) shows elevated dN/dS ratios (ω = 1.8), indicating adaptive evolution for macrocyclization efficiency [4] [7].
  • Genomic decay: Nonpathogens accumulate frameshifts in aznR, abolishing cluster expression [7].
  • Mobile elements: Terminal inverted repeats flanking the cluster facilitate transposition between chromosomes, explaining location polymorphisms in 12% of strains [10].

This mosaic evolutionary pattern underscores how Aspergillus SM clusters diversify through lineage-specific gains, losses, and functional repurposing [5] [10].

Properties

Product Name

Aspergillazine D

IUPAC Name

(2S,3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzofuran-2-carboxamide

Molecular Formula

C20H22N2O9

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C20H22N2O9/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20+/m1/s1

InChI Key

YZDMAZKSIAAIAV-JKRAONCPSA-N

Synonyms

aspergillazine A
aspergillazine B
aspergillazine C
aspergillazine D
aspergillazine E

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(O3)C=CC(C4O)O)O)N)OC

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@@]3(C[C@@]4([C@H](O3)C=C[C@H]([C@@H]4O)O)O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.